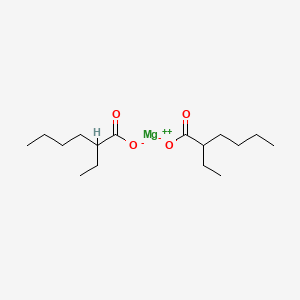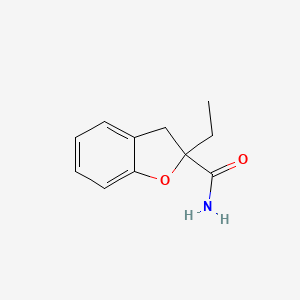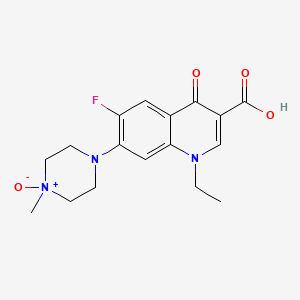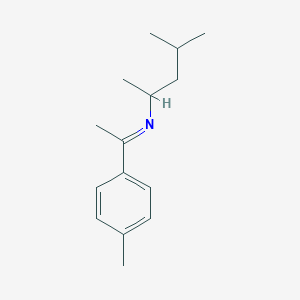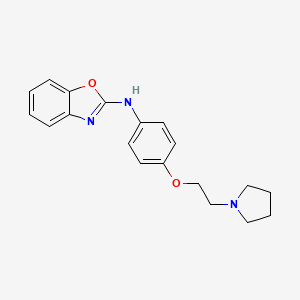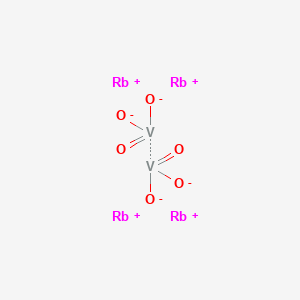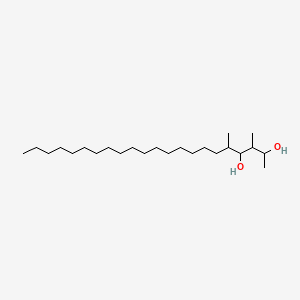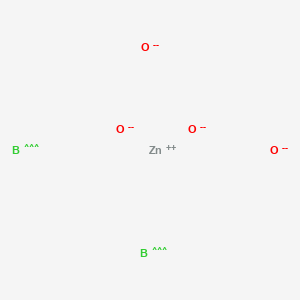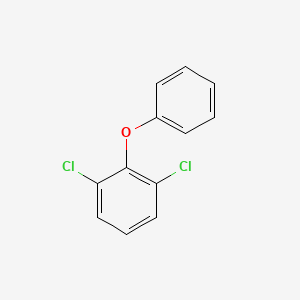
2,6-Dichlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichlorodiphenyl ether is an organic compound with the molecular formula C12H8Cl2O It is a derivative of diphenyl ether, where two chlorine atoms are substituted at the 2 and 6 positions on the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Dichlorodiphenyl ether can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorophenol with phenol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via nucleophilic aromatic substitution, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dichlorodiphenyl ether undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated products.
Reduction Reactions: Reduction of this compound can yield corresponding hydroxy derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or other strong bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions can yield various substituted diphenyl ethers.
- Oxidation reactions typically produce quinones.
- Reduction reactions result in hydroxy derivatives.
Applications De Recherche Scientifique
2,6-Dichlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2,6-dichlorodiphenyl ether involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. For example, it may inhibit certain oxidative enzymes, leading to altered cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Diphenyl Ether: The parent compound without chlorine substitutions.
2,4-Dichlorodiphenyl Ether: A similar compound with chlorine atoms at the 2 and 4 positions.
2,6-Dibromodiphenyl Ether: A brominated analog with bromine atoms at the 2 and 6 positions.
Uniqueness: 2,6-Dichlorodiphenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
28419-69-4 |
|---|---|
Formule moléculaire |
C12H8Cl2O |
Poids moléculaire |
239.09 g/mol |
Nom IUPAC |
1,3-dichloro-2-phenoxybenzene |
InChI |
InChI=1S/C12H8Cl2O/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8H |
Clé InChI |
IRLZOQDGEAEIPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


